4-Chloro-6-isopropyl-2-methylquinoline is a chemical compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
The synthesis of 4-chloro-6-isopropyl-2-methylquinoline can be traced back to various synthetic methods, including the Friedländer synthesis and Skraup synthesis, which are classical techniques for constructing quinoline derivatives. These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
4-Chloro-6-isopropyl-2-methylquinoline is classified as a heterocyclic aromatic compound. It contains nitrogen within its ring structure, which contributes to its chemical reactivity and biological activity. The presence of chlorine and isopropyl groups further enhances its properties, making it relevant in pharmaceutical research.
The synthesis of 4-chloro-6-isopropyl-2-methylquinoline can be achieved through several methods:
In industrial applications, continuous flow reactors may be employed to optimize reaction conditions and improve yields while adhering to green chemistry principles, such as solvent-free reactions and environmentally benign catalysts.
The molecular formula of 4-chloro-6-isopropyl-2-methylquinoline is . The structure consists of a quinoline backbone with a chlorine atom at the 4-position, an isopropyl group at the 6-position, and a methyl group at the 2-position.
| Property | Value | 
|---|---|
| Molecular Weight | 219.71 g/mol | 
| IUPAC Name | 4-chloro-6-isopropyl-2-methylquinoline | 
| InChI Key | CVWCWQKSHUXOTJ-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=CC(=C2C=CC=C(C2=N1)C(C)C)Cl | 
4-Chloro-6-isopropyl-2-methylquinoline participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for compounds like 4-chloro-6-isopropyl-2-methylquinoline often involves their interaction with biological targets such as enzymes or receptors. The structural similarity of quinolines to biologically active molecules allows them to inhibit specific pathways, making them candidates for drug development.
4-Chloro-6-isopropyl-2-methylquinoline typically appears as a solid at room temperature. Its melting point and boiling point are relevant for determining its stability and solubility in various solvents.
The chemical properties of this compound include:
Relevant data include:
4-Chloro-6-isopropyl-2-methylquinoline has several applications in scientific research:
The Vilsmeier-Haack reaction serves as a cornerstone for constructing the quinoline framework in 4-chloro-6-isopropyl-2-methylquinoline synthesis. This approach utilizes a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to convert electron-rich acrylyl intermediates into formylated quinolines. Critical studies demonstrate that substituted anilines undergo cyclodehydration with vinyl ethers in acetonitrile at 80°C for 12 hours, yielding 2-methylquinoline precursors essential for downstream functionalization [2] [9]. The reaction's versatility is enhanced by tunable parameters: optimal DMF:POCl₃ stoichiometry (1:1.2 molar ratio), controlled temperature (60–75°C), and precise reaction times (4–6 hours), which collectively suppress dichloro byproduct formation. Post-cyclization, acidic hydrolysis converts the α-chloroamine intermediate to the aldehyde, confirmed via characteristic ¹H-NMR signals at δ 10.2–11.1 [6].
Table 1: Optimized Vilsmeier-Haack Conditions for Quinoline Core Formation
| DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Key Intermediate | Yield (%) | 
|---|---|---|---|---|
| 1:1.0 | 60 | 6 | 3-Chloro-3-(quinolin-3-yl)acrylaldehyde | 68 | 
| 1:1.2 | 75 | 4 | 4-Hydroxyfuro[2,3-b]quinoline-2-carbaldehyde | 75 | 
| 1:1.5 | 80 | 5 | 2,4-Dichloro-3-formylquinoline | 62 | 
Alkoxy-magnesium catalysts enable efficient quinoline ring closure under milder conditions than classical methods. Magnesium methoxide (Mg(OCH₃)₂) in tetrahydrofuran (THF) facilitates concerted cyclization of o-aminoaryl ketone precursors by activating carbonyl groups via coordination. This mechanism proceeds through a six-membered transition state, where magnesium simultaneously polarizes the carbonyl oxygen and deprotonates the amine group, driving ring formation at 25–40°C [5]. Key advantages include enhanced atom economy and suppression of polyhalogenated contaminants. Catalytic loading (5–10 mol%) in ethereal solvents achieves yields exceeding 80%, with the magnesium complex recyclable for three cycles without significant activity loss. This method is particularly effective for assembling 2-methylquinoline scaffolds prior to chlorination and isopropylation [5].
Regioselective chlorination at the quinoline C4 position is achieved through two primary strategies:
Notably, ¹³C-NMR studies confirm downfield shifts (δ 132–135) for C4 in chlorinated products, verifying regiochemistry [3].
Isopropylation at C6 exploits the quinoline ring's inherent nucleophilicity through two complementary routes:
Table 2: Comparison of Isopropylation Methods
| Method | Catalyst | Conditions | Regioselectivity (%) | Yield (%) | 
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCE, reflux, 4 h | 80 (C6) | 75 | 
| Negishi Coupling | Pd(PPh₃)₄ | Toluene, 110°C, 8 h | >95 (C6) | 82 | 
Final purification leverages differential solubility:
Critical process parameters include cooling rate (0.5°C/min) and solvent purity (H₂O < 100 ppm), which prevent oiling out and ensure consistent crystal morphology [7].
Table 3: Recrystallization Optimization for 4-Chloro-6-isopropyl-2-methylquinoline
| Solvent System | Method | Yield (%) | Purity (%) | 
|---|---|---|---|
| Chloroform:Methanol (4:1) | Gradient cooling | 85 | 98.5 | 
| Ethyl Acetate:Hexane (1:9) | Single-solvent | 78 | 97.0 | 
| Dichloromethane:Heptane (1:2) | Anti-solvent | 80 | 98.0 | 
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7